2-Methylcyclohexanone

Catalog No.
S571793
CAS No.
583-60-8
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylcyclohexanone

CAS Number

583-60-8

Product Name

2-Methylcyclohexanone

IUPAC Name

2-methylcyclohexan-1-one

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h6H,2-5H2,1H3

InChI Key

LFSAPCRASZRSKS-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NIOSH, 2024)
Insol in water; sol in alcohol and ether
insoluble in water; soluble in ether
Miscible at room temperature (in ethanol)
Insoluble

Synonyms

(±)-2-Methylcyclohexanone; 2-Methyl-1-cyclohexanone; 2-Methylcyclohexane-1-one; NSC 524; α-Methylcyclohexanone;

Canonical SMILES

CC1CCCCC1=O

The exact mass of the compound 2-Methylcyclohexanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insol in water; sol in alcohol and etherinsoluble in water; soluble in ethermiscible at room temperature (in ethanol)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methylcyclohexanone (CAS 583-60-8) is a cyclic ketone characterized by a methyl group at the alpha position (C2) relative to the carbonyl. This structural feature introduces a chiral center and significant localized steric hindrance. As a colorless liquid with a boiling point of approximately 165 °C and a density of 0.925 g/cm³, it is widely procured as a specialized solvent, a stereodirecting building block, and a critical precursor for regioselective organic synthesis. Unlike unmethylated baseline solvents, its alpha-substitution fundamentally alters its enolization pathways, reduction stereochemistry, and coordination kinetics, making it an essential material for complex pharmaceutical and fine chemical manufacturing [1].

Substituting 2-methylcyclohexanone with the more common cyclohexanone or its 3-methyl and 4-methyl isomers critically compromises synthetic control and process outcomes. Cyclohexanone is a symmetric molecule that yields only a single, achiral enolate, making it useless for divergent, regioselective alpha-alkylation. Furthermore, while 3-methylcyclohexanone and 4-methylcyclohexanone possess methyl groups, these substituents are too distant from the carbonyl to provide the necessary alpha-steric hindrance. This lack of proximity means they cannot effectively dictate kinetic versus thermodynamic deprotonation pathways, nor can they sterically modulate metal-ligand coordination kinetics or block uncontrolled self-condensation reactions during high-temperature processing [1].

Alpha-Steric Control for Regioselective Enolate Generation

In advanced synthetic workflows, the symmetry of a precursor dictates its utility. 2-Methylcyclohexanone features an asymmetric alpha-carbon, allowing for highly controlled regioselective enolate formation. When treated with a bulky base like LDA at -78 °C, it yields >90% of the less substituted kinetic enolate. Conversely, under equilibrating conditions, it forms the more substituted thermodynamic enolate. Cyclohexanone, lacking this alpha-methyl group, yields 100% of a single symmetric enolate under all conditions, offering no regiocontrol [1].

Evidence DimensionKinetic vs. Thermodynamic Enolate Selectivity
Target Compound Data>90% kinetic enolate (with LDA, -78 °C) or predominant thermodynamic enolate (equilibrating conditions)
Comparator Or BaselineCyclohexanone (100% single symmetric enolate regardless of conditions)
Quantified DifferenceEnables divergent synthesis of two distinct alpha-functionalized derivatives, whereas the baseline offers zero regiochemical divergence
ConditionsDeprotonation using strong bulky bases (LDA) vs. equilibrating conditions (NaOR/ROH)

Crucial for procurement in complex organic synthesis where precise regiocontrol of subsequent alkylation or functionalization is required.

Stereospecific Reduction to Diastereomeric Alcohols

The processability of cyclic ketones into chiral alcohols relies heavily on the steric environment of the carbonyl group. Reduction of 2-methylcyclohexanone with sodium borohydride yields a predictable diastereomeric mixture, predominantly forming the thermodynamic trans-2-methylcyclohexanol (75–85%). Alternative reductions (e.g., enzymatic) can flip this to favor the cis isomer. In contrast, the reduction of unsubstituted cyclohexanone yields a single, achiral cyclohexanol product, providing no stereochemical utility [1].

Evidence DimensionDiastereoselective Reduction Yield (Trans/Cis Ratio)
Target Compound DataYields 75–85% trans-2-methylcyclohexanol via NaBH4 reduction
Comparator Or BaselineCyclohexanone (Yields 100% achiral cyclohexanol)
Quantified DifferenceGenerates separable chiral diastereomers with a strong thermodynamic preference, compared to a completely achiral baseline
ConditionsReduction using sodium borohydride (NaBH4) in standard alcoholic solvents

Allows manufacturers to procure a single precursor to synthesize specific cis- or trans- chiral building blocks for pharmaceutical intermediates.

Steric Blocking of Uncontrolled Self-Condensation

Under harsh thermal or high-pressure conditions, cyclic ketones are prone to self-condensation. The alpha-methyl group in 2-methylcyclohexanone provides significant steric hindrance, restricting its condensation to dimeric products such as 2,2'-methyl-(2-methylcyclohexenyl)-cyclohexanone. Unsubstituted cyclohexanone, lacking this steric block, undergoes extensive secondary aldol condensation and dehydration to form trimeric networks like dodecahydrotriphenylene [1].

Evidence DimensionHigh-Pressure Condensation Product Profile
Target Compound DataReaction restricted to dimeric condensation products
Comparator Or BaselineCyclohexanone (Forms extensive trimeric dodecahydrotriphenylene networks)
Quantified DifferencePrevents runaway trimerization due to alpha-methyl steric hindrance
ConditionsHigh pressure (20-50 kbar) and elevated temperatures (160-300 °C) without solvent

Ensures greater chemical stability and prevents uncontrolled oligomerization when the solvent or precursor is subjected to harsh processing conditions.

Sterically Modulated Solvent Extraction Kinetics

In specialized solvent extraction applications, the coordination kinetics of the diluent can heavily influence process efficiency. The alpha-substitution in 2-methylcyclohexanone creates a sterically encumbered environment that significantly slows down the extraction kinetics of metal ions (such as Am(III) and Eu(III)) when compared to unhindered diluents. Both cyclohexanone and 3-methylcyclohexanone lack this immediate alpha-steric bulk and exhibit rapid, unhindered extraction kinetics under identical nitric acid conditions [1].

Evidence DimensionMetal Ion Extraction Rate / Coordination Kinetics
Target Compound DataSignificantly retarded extraction kinetics due to alpha-methyl steric hindrance
Comparator Or BaselineCyclohexanone and 3-Methylcyclohexanone (Rapid, unhindered extraction kinetics)
Quantified DifferenceSelective kinetic retardation of metal-ligand coordination compared to beta- or gamma-substituted analogs
ConditionsLiquid-liquid extraction from nitric acid solutions using BTBP ligands

Provides a tunable solvent environment for specialized hydrometallurgical separations where kinetic differentiation of metal ions is required.

Regiocontrolled Synthesis of API Intermediates

Leveraging the kinetic and thermodynamic enolate divergence of 2-methylcyclohexanone allows manufacturers to selectively alkylate the alpha or alpha' position. This is a critical procurement driver for synthesizing complex, multi-substituted pharmaceutical active ingredients where unsubstituted cyclohexanone cannot be used [1].

Production of Chiral Auxiliaries

Because its reduction yields predictable ratios of trans- and cis-2-methylcyclohexanol, this compound is heavily procured as a starting material for chiral auxiliaries. The ability to separate these diastereomers provides a cost-effective route to stereodirecting groups used in asymmetric synthesis[1].

Sterically Tuned Hydrometallurgical Extraction

In advanced solvent extraction processes, 2-methylcyclohexanone is selected over 3-methylcyclohexanone or unsubstituted cyclohexanone to intentionally slow down metal-ligand coordination kinetics. This steric modulation enables finer control over phase separation and extraction selectivity in nuclear or rare-earth processing[1].

Physical Description

O-methylcyclohexanone appears as a water-white to pale yellow liquid with an acetone-like odor. Less dense than water. Vapors heavier than air. Flash point near 135 °F. May be toxic by ingestion. Used as a solvent.
Colorless liquid with a weak, peppermint-like odor; [NIOSH]
Colourless liquid; weak peppermint scent
Colorless liquid with a weak, peppermint-like odor.

Color/Form

Water-white to pale yellow liquid
Colorless liquid
Colorless liquid.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 Da

Monoisotopic Mass

112.088815002 Da

Boiling Point

329 °F at 760 mmHg (USCG, 1999)
165.1 °C
329 °F
325 °F

Flash Point

118 °F (USCG, 1999)
118 °F

Heavy Atom Count

8

Vapor Density

3.86 (air = 1)

Density

0.93 (USCG, 1999) - Less dense than water; will float
0.925 at 20 °C/4 °C
0.924-0.926
0.93

Odor

Acetone-like odor
Odor: characteristic: quality: peppermintlike
Weak, peppermint-like odor.

Odor Threshold

Odor Threshold Low: 0.5 [ppm]
Odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-6.8 °F (USCG, 1999)
-14 °C
6.8 °F
7 °F

UNII

56E8224ZFJ

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

1 mmHg (NIOSH, 2024)
2.25 [mmHg]
1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

583-60-8

Metabolism Metabolites

WHEN A KETONE /METHYLCYCLOHEXANONE/ CAN BE REDUCED TO YIELD 2 PRODUCTS (IE, CIS- & TRANS-ALCOHOL), THE THERMODYNAMICALLY MORE STABLE ALC (ONE HAVING 2 EQUATORIAL SUBSTITUENTS) WAS ALWAYS FOUND TO PREDOMINATE. ...IN VIVO, MORE STABLE ALC REPRESENTED ABOUT 70% OF 2 PRODUCTS.

Associated Chemicals

DL-2-Methylcyclohexanone;24965-84-2
D-2-Methylcyclohexanone;22554-27-4
L-2-Methylcyclohexanone;22554-29-6

Wikipedia

2-methylcyclohexanone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

OXIDATION (DEHYDROGENATION) OF 2-METHYLCYCLOHEXANOL
...BY HIGH-TEMPERATURE, CATALYTIC HYDROGENATION OF CRESOLS OR BY THE DEHYDROGENATION OF METHYLCYCLOHEXANOL.

General Manufacturing Information

Cyclohexanone, 2-methyl-: ACTIVE

Analytic Laboratory Methods

NIOSH Method: 2521. Analyte: 2-Methylcyclohexanone. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For 2-methylcyclohexanone this method has an estimated detection limit of 0.09 mg/sample. The precision/RSD is 0.041 @ 0.7 to 2.9 mg/sample and the recovery is not determined. Applicability: The working range is 100 to 800 mg/cu m (20 to 170 ppm) for a 5 liter air sample. Interferences: None reported.

Dates

Last modified: 08-15-2023

Gundluru, M., et al.: MedChemComm, 2, 904 (2011); Beckman Sundh, U., et al.: EFSA J., 10 (2012);

Explore Compound Types